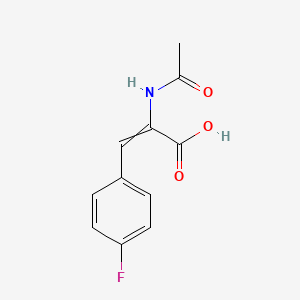
2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-(4-fluorophenyl)prop-2-enoic acid is an organic compound that features both amide and fluorophenyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base, such as piperidine, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 2-Acetamido-3-(4-fluorophenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction with agents such as lithium aluminum hydride can yield amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-Acetamido-3-(4-fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
- 2-Acetamido-3-(4-chlorophenyl)prop-2-enoic acid
- 2-Acetamido-3-(4-bromophenyl)prop-2-enoic acid
- 2-Acetamido-3-(4-methylphenyl)prop-2-enoic acid
Comparison: Compared to its analogs, 2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
生物活性
2-Acetamido-3-(4-fluorophenyl)prop-2-enoic acid, a compound characterized by the presence of a fluorine atom and an acetamido group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- An acetamido group (−NHCOCH3)
- A 4-fluorophenyl moiety, which is expected to influence its biological activity due to the electron-withdrawing nature of fluorine.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This mechanism is particularly relevant in the context of enzyme inhibition related to cancer therapy and anti-inflammatory effects .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known for their role in regulating gene expression and have been implicated in cancer therapy due to their ability to induce apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also been explored for its potential anti-inflammatory effects. Studies suggest that it may modulate pathways associated with inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
- HDAC Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited HDAC activity, leading to reduced cell proliferation in various cancer cell lines (e.g., colon cancer, T-cell lymphoma) .
- Anti-inflammatory Activity : In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in managing inflammatory responses .
- Synthesis and Derivatives : The synthesis of this compound has been optimized for yield and purity, leading to further exploration of its derivatives which exhibit enhanced biological activities .
Comparative Analysis with Related Compounds
特性
IUPAC Name |
2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGHVJGHLGZANA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













